molecular formula C5H10ClNO2 B584974 2-Aminopent-4-enoic acid hydrochloride CAS No. 144073-09-6

2-Aminopent-4-enoic acid hydrochloride

Cat. No.: B584974
CAS No.: 144073-09-6
M. Wt: 151.59
InChI Key: DIDZZOWASZMNQW-UHFFFAOYSA-N
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Description

2-Aminopent-4-enoic acid hydrochloride is a chemical compound with the molecular formula C5H10ClNO2. It is a derivative of glutamic acid and is known for its potential therapeutic and industrial applications. This compound is a potent agonist of the metabotropic glutamate receptor 5 (mGluR5), which plays a significant role in various physiological processes.

Scientific Research Applications

2-Aminopent-4-enoic acid hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its role in modulating neurotransmitter systems, particularly through its action on metabotropic glutamate receptors.

    Medicine: Investigated for potential therapeutic uses in neurological disorders due to its receptor agonist properties.

    Industry: Utilized in the production of specialized chemicals and pharmaceuticals

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . It has hazard statements H315-H319, indicating that it can cause skin irritation and serious eye irritation . The precautionary statements are P305+P351+P338, which advise to rinse cautiously with water for several minutes in case of contact with eyes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Aminopent-4-enoic acid hydrochloride typically involves the alkylation of a glycine precursor. One common method is the reaction of glycine with allyl bromide in the presence of a base, followed by hydrolysis to yield the desired product . The reaction conditions often include the use of solvents such as ethanol or water and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar alkylation reactions. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

2-Aminopent-4-enoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into saturated amino acids.

    Substitution: The amino group can participate in substitution reactions, forming different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products

    Oxidation: Oxo derivatives of 2-Aminopent-4-enoic acid.

    Reduction: Saturated amino acids.

    Substitution: Various substituted amino acid derivatives.

Mechanism of Action

The compound exerts its effects primarily through its action on the metabotropic glutamate receptor 5 (mGluR5). By binding to this receptor, it modulates various signaling pathways involved in neurotransmission. This interaction can influence synaptic plasticity, learning, and memory processes.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-pentenoic acid: Similar in structure but lacks the hydrochloride component.

    Allylglycine: Another glycine derivative with similar properties but different biological activities.

Uniqueness

2-Aminopent-4-enoic acid hydrochloride is unique due to its potent agonist activity on mGluR5, which distinguishes it from other similar compounds. This specificity makes it particularly valuable in research focused on neurological functions and disorders.

Properties

IUPAC Name

2-aminopent-4-enoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2.ClH/c1-2-3-4(6)5(7)8;/h2,4H,1,3,6H2,(H,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIDZZOWASZMNQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60694383
Record name 2-Aminopent-4-enoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60694383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144073-09-6
Record name 2-Aminopent-4-enoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60694383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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